molecular formula C24H26N4O3 B11127691 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[1-(2-methylpropyl)-1H-indol-5-yl]propanamide

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[1-(2-methylpropyl)-1H-indol-5-yl]propanamide

Cat. No.: B11127691
M. Wt: 418.5 g/mol
InChI Key: ZOVKAQAIQNHUMM-UHFFFAOYSA-N
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Description

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[1-(2-methylpropyl)-1H-indol-5-yl]propanamide: is a complex organic compound with the following chemical structure:

C12H12N2O4\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_4 C12​H12​N2​O4​

This compound belongs to the class of benzodiazepines, which are known for their diverse pharmacological properties. Benzodiazepines often exhibit anxiolytic, sedative, hypnotic, and muscle relaxant effects. Our focus here is on the specific compound mentioned.

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves several steps. One common route includes the condensation of an appropriate indole derivative with a benzodiazepine precursor. The reaction typically proceeds under controlled conditions, yielding the desired product.

Reaction Conditions:

    Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis or other methods.

    Benzodiazepine Formation: The benzodiazepine core is formed by cyclization of an appropriate precursor (e.g., o-phenylenediamine and a ketone).

    Amide Formation: The final step involves amidation of the benzodiazepine with the indole derivative.

Industrial Production: Industrial-scale production methods may involve modifications of the above synthetic routes, optimization for yield, and purification processes.

Chemical Reactions Analysis

Reactions:

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Substitution reactions at different positions on the benzodiazepine ring are possible.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate or chromic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) can be used.

Major Products: The major products depend on the specific reaction conditions and substituents present. Isolation and characterization are essential to identify these products.

Scientific Research Applications

This compound finds applications in:

    Medicine: It may exhibit anxiolytic or sedative properties.

    Chemistry: As a synthetic intermediate or building block.

    Biology: Studying its effects on receptors and cellular pathways.

Mechanism of Action

The compound likely interacts with GABA receptors, modulating inhibitory neurotransmission. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

While there are related benzodiazepines, this compound’s unique structure sets it apart. Similar compounds include diazepam, lorazepam, and alprazolam.

Properties

Molecular Formula

C24H26N4O3

Molecular Weight

418.5 g/mol

IUPAC Name

3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-[1-(2-methylpropyl)indol-5-yl]propanamide

InChI

InChI=1S/C24H26N4O3/c1-15(2)14-28-12-11-16-13-17(7-9-21(16)28)25-22(29)10-8-20-24(31)26-19-6-4-3-5-18(19)23(30)27-20/h3-7,9,11-13,15,20H,8,10,14H2,1-2H3,(H,25,29)(H,26,31)(H,27,30)

InChI Key

ZOVKAQAIQNHUMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC2=C1C=CC(=C2)NC(=O)CCC3C(=O)NC4=CC=CC=C4C(=O)N3

Origin of Product

United States

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